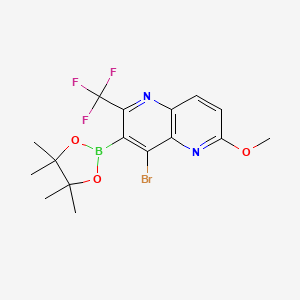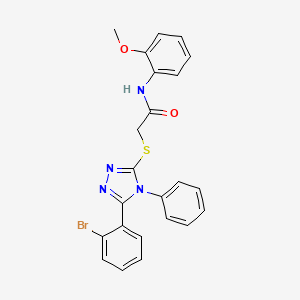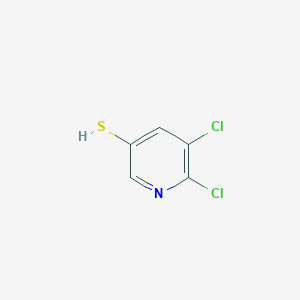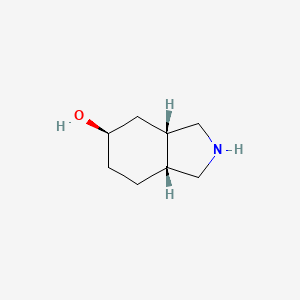![molecular formula C12H9FN4 B15054350 2-(4-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridin-7-amine](/img/structure/B15054350.png)
2-(4-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridin-7-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridin-7-amine is a heterocyclic compound that belongs to the class of triazolopyridines. This compound is characterized by the presence of a triazole ring fused to a pyridine ring, with a fluorophenyl group attached to the triazole ring. It has gained significant attention in the field of medicinal chemistry due to its potential biological activities and applications in drug design.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridin-7-amine can be achieved through various synthetic routes. One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . The reaction typically involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve scaling up the microwave-mediated synthesis method. This method is advantageous due to its efficiency, broad substrate scope, and good functional group tolerance . The reaction conditions can be optimized to achieve high yields and purity, making it suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridin-7-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the functional groups attached to the triazole or pyridine rings.
Substitution: The fluorophenyl group can undergo substitution reactions with different nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered electronic properties, while substitution reactions can introduce new functional groups, enhancing the compound’s biological activity.
Aplicaciones Científicas De Investigación
2-(4-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridin-7-amine has diverse scientific research applications, including:
Chemistry: It serves as a valuable intermediate in the synthesis of complex heterocyclic compounds.
Biology: The compound exhibits potential as a bioactive molecule with applications in studying biological pathways and mechanisms.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(4-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridin-7-amine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of enzymes such as JAK1, JAK2, and PHD-1, modulating their activity and affecting downstream signaling pathways . This inhibition can lead to various biological effects, including anti-inflammatory and anti-proliferative activities.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 2-(4-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridin-7-amine include other triazolopyridine derivatives, such as:
- 1,2,4-Triazolo[1,5-a]pyrimidines
- 1,2,4-Triazolo[3,4-b]thiadiazines
- 1,2,4-Triazolo[5,1-b]thiadiazines
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of the fluorophenyl group. This structural feature enhances its biological activity and selectivity towards certain molecular targets, making it a valuable compound in medicinal chemistry and drug development.
Propiedades
Fórmula molecular |
C12H9FN4 |
|---|---|
Peso molecular |
228.22 g/mol |
Nombre IUPAC |
2-(4-fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridin-7-amine |
InChI |
InChI=1S/C12H9FN4/c13-9-3-1-8(2-4-9)12-15-11-7-10(14)5-6-17(11)16-12/h1-7H,14H2 |
Clave InChI |
GIKMLJRBVNXSAT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2=NN3C=CC(=CC3=N2)N)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2-(Difluoromethoxy)benzo[d]oxazol-4-yl)methanamine](/img/structure/B15054272.png)
![Ethyl 2-(2-chlorophenyl)imidazo[1,2-B]pyridazine-3-carboxylate](/img/structure/B15054273.png)

![2-(3-Chlorophenyl)-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid](/img/structure/B15054287.png)
![4-(2-Chloropyrido[3,2-d]pyrimidin-4-yl)thiomorpholine 1,1-dioxide](/img/structure/B15054305.png)
![6-Chloro-3-ethyl-1-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B15054309.png)

![4,6-Dichloro-3-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B15054324.png)






